molecular formula C21H19N3O3S2 B2907693 2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2210142-15-5

2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2907693
CAS No.: 2210142-15-5
M. Wt: 425.52
InChI Key: LWTNHQAOHNXXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been synthesized and characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Synthesis Analysis

The synthesis of this compound involves a series of steps starting from commercially available substances . The detailed synthesis process is not available in the retrieved information.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazolo[5,4-b]pyridine core, which is a key structural unit for its biological activity . The pyridyl attached to thiazolo[5,4-b]pyridine is another key structural unit for its inhibitory potency .

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, PI3K, through key hydrogen bonds . The electron-deficient aryl group results in a more acidic sulfonamide NH proton being able to make a stronger charged interaction with Lys802 in PI3Kα .

Biochemical Pathways

The compound affects the PI3K pathway, which is involved in multiple cellular functions including cell growth and survival . By inhibiting PI3K, the compound can potentially disrupt these processes, leading to effects such as reduced cell proliferation and survival .

Result of Action

The result of the compound’s action is potent inhibition of PI3K. For example, one study found that a representative compound inhibited PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value . This inhibition can lead to reduced cell growth and survival, which is particularly relevant in the context of cancer treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the strength of the charged interaction between the compound and its target . Additionally, the solubility of the compound in various solvents can impact its distribution and bioavailability .

Biochemical Analysis

Biochemical Properties

The compound’s biochemical properties and interactions are not well-documented. It is likely that the compound interacts with various enzymes, proteins, and other biomolecules, given its complex structure. The nature of these interactions could be influenced by the compound’s functional groups, such as the thiazolo[5,4-b]pyridin-2-yl group and the sulfonamide group

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-13-11-18(27-3)19(12-14(13)2)29(25,26)24-16-8-6-15(7-9-16)20-23-17-5-4-10-22-21(17)28-20/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTNHQAOHNXXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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